4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Description
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride (CAS/ID: 900865) is a sulfonyl fluoride derivative characterized by a formyl (-CHO) group at the 4-position and a trimethylsilyl (TMS)-protected ethynyl group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₃F₃O₃SSi, with a molecular weight of 357.39 g/mol. This compound is notable for its role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a robust reaction platform for synthesizing polymers, bioconjugates, and functional materials due to the high stability and reactivity of the sulfonyl fluoride group .
Properties
Molecular Formula |
C12H13FO3SSi |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
4-formyl-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H13FO3SSi/c1-18(2,3)7-6-11-8-10(9-14)4-5-12(11)17(13,15)16/h4-5,8-9H,1-3H3 |
InChI Key |
BNAJFRWCCJTINY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C=O)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves the introduction of the formyl, trimethylsilyl ethynyl, and sulfonyl fluoride groups onto a benzene ring. The specific reaction conditions and reagents used can vary, but common methods include:
Formylation: Introduction of the formyl group using reagents like formyl chloride or formic acid.
Trimethylsilyl Ethynylation: Addition of the trimethylsilyl ethynyl group using trimethylsilyl acetylene and a suitable catalyst.
Sulfonyl Fluoridation: Introduction of the sulfonyl fluoride group using sulfuryl fluoride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for yield, purity, and cost-effectiveness would be key considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne tag allows for click chemistry reactions, particularly with azides to form triazoles.
Aldehyde Reactions: The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Click Chemistry: Copper(I) catalysts and azides.
Aldehyde Reactions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and condensation partners like hydrazines.
Major Products
Substitution Products: Sulfonamide or sulfonate derivatives.
Click Chemistry Products: Triazole derivatives.
Aldehyde Reaction Products: Alcohols, carboxylic acids, or hydrazones.
Scientific Research Applications
Chemical Synthesis
1. Building Block for Chemical Probes
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride serves as a trifunctional building block in the synthesis of chemical probes. Its structure allows for the incorporation of multiple functional groups, making it versatile for generating complex molecules needed in chemical biology .
2. Click Chemistry
This compound can be utilized in click chemistry, particularly in the preparation of clickable aryl sulfonyl fluoride monomers. It provides a toolbox of highly functionalized intermediates that can be used to synthesize diverse chemical entities through chemoselective reactions .
Biological Applications
1. Chemical Biology Probes
Due to its reactive sulfonyl fluoride group, this compound is particularly useful in the development of chemical biology probes. These probes can selectively modify proteins or other biomolecules, facilitating studies on protein interactions and functions .
2. Potential Anticancer Agents
Research indicates that derivatives of sulfonyl fluoride compounds exhibit promising biological activities, including anticancer properties. The ability to modify the compound's structure may lead to the development of novel therapeutic agents targeting specific cancer pathways .
Pharmaceutical Development
1. Fluorine-Containing Pharmaceuticals
The incorporation of fluorine into pharmaceuticals is known to enhance their metabolic stability and bioavailability. Compounds like this compound can be integral in designing new fluorinated drugs with improved efficacy .
2. Mechanistic Studies
The compound's unique structure allows for mechanistic studies in drug action and enzyme inhibition. For example, it can be employed to investigate the inhibition mechanisms of certain kinases, which are crucial targets in cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, while the alkyne tag allows for further modification through click chemistry. The formyl group can also participate in various biochemical reactions, enabling the compound to act as a versatile tool in chemical biology .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related sulfonyl fluorides, emphasizing functional groups, reactivity, and applications:
Research Findings and Trends
- SuFEx Chemistry : The target compound’s dual functionality (formyl and ethynyl) enables sequential click reactions, such as oxime ligation followed by SuFEx, for constructing complex architectures .
Biological Activity
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride (CAS Number: 2088829-01-8) is a novel compound utilized primarily in chemical biology as a building block for synthesizing various chemical probes. Its unique trifunctional structure allows for diverse applications in research, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃FO₃SSi, with a molecular weight of 284.38 g/mol. The compound features an aryl sulfonyl fluoride group, which is crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a chemical probe in various biological systems. The sulfonyl fluoride moiety is known to interact selectively with nucleophiles, making it a valuable tool for studying protein interactions and enzyme mechanisms. This selectivity allows researchers to investigate the roles of specific proteins in cellular processes.
Applications in Research
- Chemical Probe Synthesis : The compound serves as a versatile building block in the synthesis of clickable aryl sulfonyl fluoride monomers, facilitating the development of probes that can be used to study protein function and interactions in live cells .
- Targeted Drug Delivery : Due to its functional groups, it has potential applications in designing targeted drug delivery systems that can selectively release therapeutic agents at specific sites within the body.
- Inhibitory Studies : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain cancer cell lines, indicating potential applications in cancer therapy .
Study on Cancer Cell Inhibition
A recent investigation focused on the growth inhibition properties of compounds derived from similar scaffolds revealed that certain derivatives showed significant cytotoxicity against tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity underscores the potential for this compound and its derivatives in developing anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| Compound A | Tumorigenic (e.g., HepG2) | 10 | No effect |
| Compound B | Tumorigenic (e.g., MCF7) | 15 | No effect |
Pharmacokinetic Studies
Pharmacokinetic profiling has shown that compounds similar to this compound exhibit favorable absorption and distribution characteristics in vivo, suggesting that they could be effective agents for systemic administration .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, and how can yield and purity be maximized?
- Methodological Answer : The synthesis involves sequential functionalization of the benzene ring. Key steps include:
- Sonogashira Coupling : Introducing the trimethylsilyl (TMS)-ethynyl group via palladium-catalyzed cross-coupling between a halogenated precursor (e.g., iodobenzene derivative) and trimethylsilyl acetylene .
- Sulfonyl Fluoride Formation : Sulfonation followed by fluorination, typically using sulfur trioxide or chlorosulfonic acid, then conversion to the sulfonyl fluoride with potassium fluoride .
- Purification : Column chromatography under inert atmosphere (argon) and recrystallization to remove unreacted intermediates. Yield optimization requires strict control of reaction temperature (60–80°C) and moisture exclusion .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Inert Atmosphere : Store under argon or nitrogen to avoid hydrolysis of the sulfonyl fluoride group .
- Temperature : Keep at –20°C in a desiccator to minimize thermal decomposition.
- Moisture Control : Use sealed, flame-dried glassware with molecular sieves. Avoid prolonged exposure to humid environments, as hydrolysis generates HF, posing corrosion risks .
Advanced Research Questions
Q. How does this compound participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and what factors modulate its reactivity?
- Methodological Answer :
- Mechanism : The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, or thiols, forming stable sulfonamide, sulfonate ester, or thioester linkages .
- Reactivity Tuning :
- Electron-Withdrawing Groups : The formyl and TMS-ethynyl substituents enhance electrophilicity at the sulfur center, accelerating SuFEx kinetics.
- Solvent Effects : Anhydrous DMF or THF improves reaction efficiency by stabilizing intermediates.
- Catalysis : Use tertiary amines (e.g., DBU) to deprotonate nucleophiles and accelerate substitution .
Q. What experimental strategies are employed to study its inhibitory activity against serine proteases or other enzymes?
- Methodological Answer :
- Kinetic Assays : Monitor enzyme activity (e.g., trypsin, chymotrypsin) fluorometrically using substrate analogs (e.g., fluorogenic peptide derivatives). IC₅₀ values are determined via dose-response curves .
- Covalent Binding Analysis : Use LC-MS/MS to identify sulfonylated active-site residues (e.g., serine or lysine) after incubation with the compound .
- Competitive Inhibition Studies : Compare inhibition potency with known inhibitors (e.g., AEBSF) under varying pH and ionic strength conditions .
Q. How can computational modeling predict its reactivity in novel bioconjugation or polymer synthesis applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic hotspots (e.g., sulfur center) .
- Molecular Dynamics (MD) : Simulate interactions with target enzymes or polymers to predict binding affinity and conformational stability.
- Docking Studies : Use AutoDock Vina to model SuFEx reactions with nucleophiles, prioritizing solvents and catalysts that lower activation energy .
Q. What challenges arise when tracking its stability and metabolic fate in biological systems?
- Methodological Answer :
- In Vivo Stability : Use isotopic labeling (e.g., ¹⁸F or ¹³C) and PET/MRI imaging to monitor biodistribution and hydrolysis rates in rodent models .
- Metabolite Identification : LC-HRMS detects sulfonic acid derivatives (hydrolysis products) and glutathione adducts in plasma or tissue homogenates .
- Challenge : Rapid hydrolysis in aqueous media necessitates prodrug strategies (e.g., PEGylation) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
